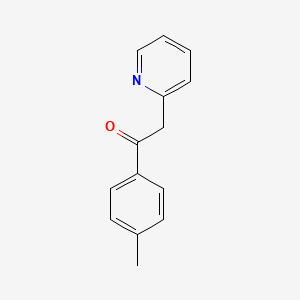
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is an organic compound that features a pyridine ring and a p-tolyl group connected through an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone typically involves the reaction of 2-bromopyridine with p-tolylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution on the pyridine ring using halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(Pyridin-2-yl)benzoic acid
Reduction: 2-(Pyridin-2-yl)-1-(p-tolyl)ethanol
Substitution: 2-(Pyridin-2-yl)-1-(p-bromotolyl)ethanone
科学的研究の応用
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)acetophenone
- 2-(Pyridin-2-yl)-1-phenylethanone
- 2-(Pyridin-2-yl)-1-(m-tolyl)ethanone
Uniqueness
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is unique due to the presence of both a pyridine ring and a p-tolyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
生物活性
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, with the molecular formula C₁₄H₁₃NO and a molecular weight of 213.26 g/mol, is an organic compound featuring a pyridine ring and a p-tolyl group linked through an ethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.
Chemical Structure and Properties
The structural characteristics of this compound contribute significantly to its biological activity. The pyridine ring enhances basicity, while the p-tolyl group increases hydrophobic interactions, making the compound suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound may interact with specific enzymes, particularly cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. This interaction suggests potential applications in drug development as an inhibitor or modulator in biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific cytochrome P450 enzymes |
| Receptor Interaction | Potential modulator of receptor activity |
| Pharmacological Applications | Candidate for drug design targeting diseases related to pyridine derivatives |
Case Study 1: Cytochrome P450 Inhibition
A study highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The compound demonstrated significant inhibition, indicating its potential as a pharmacophore in developing drugs aimed at diseases where CYP modulation is beneficial. The study provided quantitative data on the inhibition rates compared to standard inhibitors, establishing a basis for further exploration in drug metabolism contexts.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of compounds structurally related to this compound against various pathogens, including Mycobacterium tuberculosis. The results indicated that derivatives of this compound exhibited notable activity, with minimum inhibitory concentrations (MICs) that suggest efficacy comparable to known antimicrobial agents .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to fit into active sites of target proteins, thus modulating their activity. This property is essential for its role as an inhibitor of CYP enzymes and potentially other biological targets.
特性
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-7-12(8-6-11)14(16)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHQGFZHVAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605068 |
Source


|
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-59-6 |
Source


|
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














